molecular formula C15H19BrO B1441972 2-(4-Bromophenyl)ethyl cyclohexyl ketone CAS No. 743434-28-8

2-(4-Bromophenyl)ethyl cyclohexyl ketone

Cat. No. B1441972
M. Wt: 295.21 g/mol
InChI Key: GPLQQONKXJULSE-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)ethyl cyclohexyl ketone is a chemical compound with the molecular formula C15H19BrO . It has a molecular weight of 295.22 . The IUPAC name for this compound is 3-(4-bromophenyl)-1-cyclohexyl-1-propanone . The compound is produced by Rieke Metals, Inc.


Molecular Structure Analysis

The InChI code for 2-(4-Bromophenyl)ethyl cyclohexyl ketone is 1S/C15H19BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Bromophenyl)ethyl cyclohexyl ketone include a molecular weight of 295.22 . More specific properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Liquid Crystalline Materials

The study of 3,6-disubstituted cyclohex-2-enones, related to 2-(4-Bromophenyl)ethyl cyclohexyl ketone, has shown their effectiveness in synthesizing new liquid crystalline cyclohexene and cyclohexane derivatives. These compounds have been prepared by condensing appropriate 2-bromoethyl ketones with acetoacetic esters, indicating their utility in creating materials with potential applications in display technologies and optical devices (Bezborodov, Lapanik, & Sasnouski, 2002).

Organic Synthesis and Catalysis

Research has also explored the Michael addition of β-keto esters to unsaturated ketones, such as 3-buten-2-one, in the presence of organosilicate catalysts. This demonstrates the role of 2-(4-Bromophenyl)ethyl cyclohexyl ketone in facilitating organic reactions, potentially yielding compounds of interest for further chemical synthesis and the development of pharmaceuticals (Tateiwa & Hosomi, 2001).

Semiconductor Surface Chemistry

The reactivity of unsaturated ketones on semiconductor surfaces, studied through compounds such as ethyl vinyl ketone and 2-cyclohexen-1-one, sheds light on the competition and selectivity of organic reactions on these surfaces. This research is significant for the development of semiconductor processing techniques and the functionalization of semiconductor materials, indicating a potential application area for compounds similar to 2-(4-Bromophenyl)ethyl cyclohexyl ketone in electronics and nanotechnology (Wang, Mui, Musgrave, & Bent, 2002).

Biomimetic Synthesis

In the realm of biomimetic chemistry, the oxidation of 2-(4-hydroxyphenyl)ethyl ketones leads to the formation of amomols through a transient spirocyclohexadienone-oxocarbenium ion. This process illustrates the potential of 2-(4-Bromophenyl)ethyl cyclohexyl ketone derivatives in synthesizing biologically active compounds, which could have applications in medicinal chemistry and drug development (Traoré, Maynadier, Souard, Choisnard, Vial, & Wong, 2011).

Photochemical Reactions

Investigations into the photochemical reactions of cyclohexyl phenyl ketone within lyotropic liquid crystals formed by chiral ionic liquids have shown the possibility of directing enantioselective photochemical reactions. This research opens up avenues for utilizing 2-(4-Bromophenyl)ethyl cyclohexyl ketone in photochemistry, particularly in the synthesis of chiral compounds and the exploration of light-induced chemical reactions (Yang, Li, Chen, Wu, Zhang, Zheng, & Tung, 2013).

properties

IUPAC Name

3-(4-bromophenyl)-1-cyclohexylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h6-7,9-10,13H,1-5,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLQQONKXJULSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)CCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)ethyl cyclohexyl ketone

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 25.02 g 3-(4-Bromophenyl)-N-methoxy-N-methylpropanamide from Step A above in 500 mL anhydrous ether cooled in an ice bath was added 115 mL 2 M cyclohexylmagnesium bromide in ether over 30 minutes. The cooling bath was removed after finishing addition. After 75 minutes, an additional 30 mL 2 M cyclohexylmagnesium bromide in ether was added. The reaction mixture was stirred for 40 minutes and poured into a mixture containing 500 mL ether, 500 mL cold water, 200 mL saturated brine, and 175 mL 2 N HCl. The layers were separated. The aqueous layer was extracted with 4×75 mL ether. The combined ether solution was washed with 200 mL 1:1 5% NaHCO3 and saturated brine followed by 200 mL saturated brine, dried over anhydrous Na2SO4, and evaporated to give a crude product. It was purified on silica gel using 20˜100% EtOAc in hexanes and re-purified using 5˜10% EtOAc in hexanes to give the title compound as yellow oil. 1H NMR (CDCl3, 500 MHz) δ 7.39˜7.42 (m, 2H), 7.06˜7.09 (m, 2H), 2.84˜2.87 (m, 2H), 2.74˜2.78 (m, 2H), 2.32 (tt, J=3.3 & 11.3 Hz, 1H), 1.76˜1.84 (m, 4H), 1.65˜1.70 (m, 1H), 1.15˜1.36 (m, 5H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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